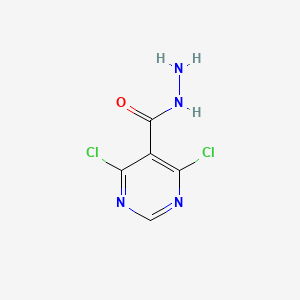

4,6-Dichloropyrimidine-5-carbohydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H4Cl2N4O |

|---|---|

Molecular Weight |

207.01 g/mol |

IUPAC Name |

4,6-dichloropyrimidine-5-carbohydrazide |

InChI |

InChI=1S/C5H4Cl2N4O/c6-3-2(5(12)11-8)4(7)10-1-9-3/h1H,8H2,(H,11,12) |

InChI Key |

MJZXFDXAPRDAMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)C(=O)NN)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Dichloropyrimidine 5 Carbohydrazide and Precursors

Synthesis of Key Pyrimidine (B1678525) Intermediates Relevant to 4,6-Dichloropyrimidine-5-carbohydrazide

The construction of the 4,6-dichloropyrimidine (B16783) framework is the foundational stage in the synthesis of this compound and its derivatives. The methodologies employed for this purpose are critical in ensuring high yields and purity of the subsequent products.

Synthesis of 4,6-Dichloropyrimidine

4,6-Dichloropyrimidine is a pivotal intermediate, and its synthesis has been the subject of extensive research to develop efficient and scalable methods. The most common approach involves the chlorination of 4,6-dihydroxypyrimidine (B14393).

The conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine is frequently accomplished through the use of phosphoryl chloride (POCl₃), a potent chlorinating agent. researchgate.netgoogle.com This reaction is a standard method for replacing hydroxyl groups on pyrimidine rings with chlorine atoms. The reaction is typically carried out by heating 4,6-dihydroxypyrimidine with an excess of phosphoryl chloride. researchgate.net Often, a tertiary amine base such as dimethylaniline is used to facilitate the reaction. google.com

The general reaction is as follows:

4,6-dihydroxypyrimidine + POCl₃ → 4,6-dichloropyrimidine

Alternative chlorinating agents such as phosgene (B1210022) or thionyl chloride in the presence of a catalyst like N,N-dimethylaniline can also be employed for this transformation. google.comgoogle.com

To improve the efficiency and yield of the synthesis of 4,6-dichloropyrimidine, various optimization strategies have been developed. One patented method describes a process where 4,6-dihydroxypyrimidine is reacted with excess phosphoryl chloride without the addition of a base. researchgate.net In this process, phosphorus trichloride (B1173362) and chlorine are added during or after the initial reaction, ensuring an excess of phosphorus trichloride is always present relative to chlorine. researchgate.net This method is amenable to both continuous and batch processing and can lead to high yields. researchgate.net

Another approach to optimization involves the use of a saturated hindered amine, such as N,N-diisopropylethylamine (Hünig's base), or its hydrochloride salt in the reaction with phosphoryl chloride. google.com This process can be carried out at temperatures ranging from 25°C to 120°C. google.com The use of these bases can facilitate the reaction and improve the yield of 4,6-dichloropyrimidine. google.com Extraction of the product from the reaction mixture is a key step in obtaining a pure product. google.com

| Parameter | Phosphoryl Chloride Method | Optimized Process with PCl₃/Cl₂ | Method with Hindered Amine |

| Primary Reagent | Phosphoryl chloride | Phosphoryl chloride, PCl₃, Cl₂ | Phosphoryl chloride |

| Base | Often a tertiary amine (e.g., dimethylaniline) | None | Saturated hindered amine (e.g., Hünig's base) |

| Key Feature | Standard chlorination | Controlled addition of PCl₃ and Cl₂ | Use of a specific base to improve yield |

| Temperature | Elevated temperatures | 85-90 °C | 25-120 °C |

Synthesis of 4,6-Dichloropyrimidine-5-carboxaldehyde as a Precursor

The introduction of a formyl group at the 5-position of the 4,6-dichloropyrimidine ring is a critical step to produce the direct precursor to this compound. This is typically achieved through an electrophilic substitution reaction.

The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. mdpi.com This reaction employs a Vilsmeier reagent, which is typically generated in situ from a mixture of a substituted formamide (B127407), such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphoryl chloride (POCl₃). mdpi.com The resulting electrophilic species, a chloroiminium ion, then attacks the pyrimidine ring to introduce the formyl group after hydrolysis.

The general mechanism involves the formation of the Vilsmeier reagent, followed by electrophilic attack on the pyrimidine ring, and subsequent hydrolysis to yield the aldehyde. While the direct formylation of 4,6-dichloropyrimidine is the target reaction, studies on similar substrates, such as 2-amino-4,6-dihydroxypyrimidine, have shown that the Vilsmeier-Haack reaction can be successfully applied to introduce a formyl group at the 5-position. mdpi.com The reaction of 4,6-dichloropyrimidine-5-carbaldehyde (B460487) with various nucleophiles, including hydrazines, has been studied, indicating its successful synthesis via this methodology. researchgate.net

The efficiency and yield of the Vilsmeier-Haack formylation can be influenced by several factors, including the stoichiometry of the reagents, reaction temperature, and solvent. Optimizing these conditions is crucial for achieving a high yield of 4,6-dichloropyrimidine-5-carboxaldehyde. For instance, in the formylation of other heterocyclic systems, adjusting the ratio of POCl₃ to DMF has been shown to be critical. nuph.edu.ua

The reaction temperature is another key parameter. While some Vilsmeier-Haack reactions proceed at room temperature, others require heating to facilitate the electrophilic substitution. nuph.edu.ua The choice of solvent can also play a significant role. While the reaction is often carried out using an excess of the formamide as the solvent, other inert solvents can also be employed. The specific conditions for the optimal synthesis of 4,6-dichloropyrimidine-5-carboxaldehyde would require careful empirical determination, but the general principles of Vilsmeier-Haack reaction optimization provide a clear framework for this process.

| Parameter | Typical Vilsmeier-Haack Conditions | Considerations for Optimization |

| Reagents | N,N-Dimethylformamide (DMF), Phosphoryl chloride (POCl₃) | Ratio of DMF to POCl₃ |

| Substrate | 4,6-Dichloropyrimidine | Concentration of the substrate |

| Temperature | Varies (room temperature to elevated) | Gradual heating, monitoring reaction progress |

| Solvent | Often excess DMF or an inert solvent | Polarity and boiling point of the solvent |

| Work-up | Hydrolysis with water or aqueous base | pH adjustment, extraction solvent |

The synthesis of this compound would logically proceed from 4,6-dichloropyrimidine-5-carboxaldehyde. A standard method for converting an aldehyde to a carbohydrazide (B1668358) involves a two-step sequence: oxidation of the aldehyde to a carboxylic acid, followed by conversion to an ester or acid chloride, and finally reaction with hydrazine (B178648) hydrate (B1144303). Alternatively, a more direct, though less common, transformation might be explored.

Proposed Synthetic Routes to this compound

The final construction of the carbohydrazide functional group can be achieved through several synthetic routes, most prominently through the reaction of an activated carboxylic acid derivative with hydrazine.

The most direct and widely used method for preparing carbohydrazides is the hydrazinolysis of the corresponding carboxylic acid ester. ajgreenchem.comajgreenchem.com In this reaction, a methyl or ethyl ester of 4,6-dichloropyrimidine-5-carboxylic acid is treated with hydrazine hydrate (N₂H₄·H₂O), often in an alcoholic solvent like ethanol. ajgreenchem.com The reaction is typically carried out by heating the mixture under reflux. Hydrazine is a potent nucleophile and readily displaces the alkoxy group of the ester to form the stable carbohydrazide. This method is generally high-yielding and is a standard procedure in the synthesis of various hydrazide derivatives. ajgreenchem.comajgreenchem.com

Table 2: Hydrazinolysis Reaction Parameters This table is interactive. Users can sort columns by clicking on the headers.

| Reactant 1 | Reactant 2 | Solvent | Condition | Product |

|---|

Synthesizing the carbohydrazide from the corresponding 4,6-dichloropyrimidine-5-carboxamide (B1604898) is a less direct pathway and requires a multi-step transformation. There is no common single-step reaction to directly convert a primary carboxamide into a carbohydrazide.

A plausible, though circuitous, route would involve the following sequence:

Hydrolysis: The starting carboxamide would first be hydrolyzed to 4,6-dichloropyrimidine-5-carboxylic acid under acidic or basic conditions.

Esterification: The resulting carboxylic acid would then be converted to its methyl or ethyl ester, as described in section 2.1.3.2.

Hydrazinolysis: Finally, the ester would undergo hydrazinolysis as detailed in section 2.2.1 to yield the target this compound.

This multi-step approach is less efficient than starting from the carboxylic acid or its ester and would generally be considered only if the carboxamide were a more readily available starting material.

Alternative strategies focus on forming the bond between the carboxylic acid and hydrazine directly, thereby avoiding the need to isolate an ester intermediate. These methods typically rely on the use of peptide coupling agents to activate the carboxylic acid.

A mild and effective procedure involves treating the carboxylic acid directly with hydrazine in the presence of a coupling system like dicyclohexylcarbodiimide (B1669883) (DCC) and N-hydroxybenzotriazole (HOBt). nih.gov This method is commonly used in peptide synthesis and is effective for creating hydrazide bonds while avoiding side reactions associated with traditional hydrazinolysis. nih.gov Similarly, other carbodiimide (B86325) reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used, sometimes in greener solvent systems like PEG-400, to facilitate the direct coupling of carboxylic acids and hydrazines. cbijournal.com These direct coupling methods offer an efficient and often milder alternative to the classic esterification-hydrazinolysis sequence.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrimidines to minimize environmental impact and enhance safety and efficiency. rasayanjournal.co.inpowertechjournal.comnih.gov While specific green methodologies for the synthesis of this compound are not extensively documented, established green techniques for analogous reactions can be applied to its synthetic pathway. mdpi.comeurekaselect.com

Alternative Energy Sources: A significant green approach is the use of alternative energy sources to replace conventional heating. powertechjournal.com

Microwave-assisted synthesis: This technique can dramatically reduce reaction times, often from hours to minutes, and improve yields. eurekaselect.com For the chlorination step with POCl₃ or the final hydrazinolysis step, microwave irradiation could offer a more energy-efficient process.

Ultrasound-assisted synthesis (Sonochemistry): The use of ultrasonic waves can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.gov This could be particularly beneficial for improving the efficiency of the solid-liquid chlorination reaction.

Greener Solvents and Catalysts: The conventional synthesis often uses hazardous reagents like POCl₃ and chlorinated solvents.

Solvent-free reactions: Performing reactions under solvent-free or "neat" conditions is a core principle of green chemistry. nih.gov The reaction of ethyl 4,6-dichloropyrimidine-5-carboxylate with hydrazine hydrate could potentially be conducted without a solvent or using a grinding technique, which has been shown to be effective for hydrazide synthesis. mdpi.com

Use of Greener Solvents: If a solvent is necessary, replacing hazardous solvents like dichloroethane with more benign alternatives such as ionic liquids or water-based systems is a key strategy. rasayanjournal.co.in For instance, certain pyrimidine syntheses have been successfully carried out in aqueous media.

Catalytic Approaches: Traditional methods often use stoichiometric amounts of strong bases. The development of reusable, solid-supported catalysts or organocatalysts could streamline the process, reduce waste, and simplify purification. powertechjournal.com For example, using a reusable solid acid catalyst for the esterification step would be a greener alternative to mineral acids.

Atom Economy and Waste Reduction:

Multicomponent Reactions (MCRs): Designing a synthesis that combines multiple steps into a single "one-pot" reaction improves atom economy and reduces the waste generated from intermediate workups and purifications. rasayanjournal.co.in While challenging for this specific target, exploring MCRs for building the initial pyrimidine-5-carboxylate ring is an active area of green chemistry research.

Reagent Recovery: The recovery and reuse of excess reagents, such as the chlorinating agent POCl₃, is a crucial aspect of making the industrial process more sustainable.

The table below outlines potential green alternatives for the synthetic steps leading to this compound.

| Synthetic Step | Conventional Method | Potential Green Alternative | Green Advantage |

|---|---|---|---|

| Chlorination | Reflux in excess POCl₃ for hours | Microwave-assisted reaction with POCl₃ | Reduced reaction time, energy savings |

| Esterification | Mineral acid catalyst in alcohol | Reusable solid acid catalyst | Catalyst recyclability, reduced corrosive waste |

| Hydrazinolysis | Reflux in ethanol | Solvent-free grinding or ultrasound irradiation | Elimination of solvent, reduced energy use, shorter time |

Chemical Reactivity and Transformation of 4,6 Dichloropyrimidine 5 Carbohydrazide

Nucleophilic Aromatic Substitution (SNAr) Reactions on the 4,6-Dichloropyrimidine (B16783) Ring System

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of the 4,6-dichloropyrimidine ring. mdpi.com This class of reactions is fundamental in modifying aromatic systems and is particularly efficient for halogenated pyrimidines. mdpi.comnih.gov The mechanism typically involves a two-step addition-elimination sequence through a Meisenheimer complex. chemeurope.comlibretexts.org However, some studies suggest that these reactions can also proceed through a concerted mechanism. nih.gov The presence of two nitrogen atoms in the pyrimidine (B1678525) ring enhances its reactivity towards nucleophiles by stabilizing the anionic intermediates formed during the substitution process. mdpi.com

In symmetrically substituted 4,6-dichloropyrimidines, the C-4 and C-6 positions are chemically equivalent. mdpi.com However, the introduction of a substituent can influence the regioselectivity of subsequent reactions. For instance, in related 2,4-dichloropyrimidine systems, substitution generally occurs selectively at the C-4 position. wuxiapptec.comstackexchange.com This selectivity is often attributed to the electronic properties of the ring, where the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is typically larger at the C-4 position, making it more susceptible to nucleophilic attack. wuxiapptec.comstackexchange.com

For 4,6-dichloropyrimidine systems, the initial substitution of one chlorine atom can electronically influence the reactivity of the remaining chlorine. The nature of the first incoming nucleophile and the reaction conditions can dictate the feasibility and position of a second substitution.

The chlorine atoms at the C-4 and C-6 positions of the pyrimidine ring are readily displaced by various amine nucleophiles. Monoamination of 4,6-dichloropyrimidine can be achieved with sterically hindered amines, such as those containing an adamantane core, resulting in moderate to good yields. nih.gov For example, the reaction with certain adamantylalkylamines proceeds smoothly to give the corresponding 4-amino-6-chloropyrimidine derivatives. nih.gov

The introduction of a second amino group to form 4,6-diaminopyrimidines can be more challenging and may require more forcing conditions or catalysis, such as palladium-catalyzed amination. nih.gov The steric hindrance of the amine plays a significant role in the reaction's success, with less hindered amines generally providing higher yields. nih.gov

Table 1: Examples of Monoamination Reactions with Adamantane-Containing Amines nih.gov

| Amine Reactant | Product | Yield (%) |

|---|---|---|

| Adamantane-containing amine 4a | 5a | ~100 |

| Adamantane-containing amine 4b | 5b | 65 |

| Adamantane-containing amine 4c | 5c | 76 |

| Adamantane-containing amine 4d | 5d | 60 |

| Adamantane-containing amine 4f | 5f | 60 |

Yields are based on the specific adamantane-containing amines used in the study.

While specific studies on the alkoxylation and thiolation of 4,6-dichloropyrimidine-5-carbohydrazide are not extensively detailed in the provided context, the general reactivity of dichloropyrimidines suggests that these reactions are feasible. In related systems, such as 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, reactions with alcohols in the presence of a base lead to the formation of alkoxide ions, which then act as nucleophiles to displace a chlorine atom. mdpi.com This often results in alkoxylation of the pyrimidine ring. mdpi.com It is expected that similar reactions would occur with this compound, where alkoxides or thiolates would displace one or both chlorine atoms to yield the corresponding ether or thioether derivatives.

Reaction conditions are critical in controlling the outcome and selectivity of SNAr reactions on the dichloropyrimidine ring.

Solvent: The choice of solvent can significantly impact the reaction. For instance, using alcohols like ethanol or methanol as solvents in the presence of a base such as NaOH can lead to the formation of alkoxide ions. mdpi.com This can result in a competitive reaction between the intended nucleophile (e.g., an amine) and the solvent-derived alkoxide, potentially leading to a mixture of aminated and alkoxylated products. mdpi.com

Temperature: Temperature influences the reaction rate. Amination reactions are often carried out under reflux to ensure completion. nih.gov

Base: The presence and strength of a base are crucial, particularly in amination reactions, to neutralize the HCl generated during the substitution. Triethylamine is a common choice for this purpose. mdpi.com However, a strong base like NaOH can promote side reactions, such as solvolysis, if the solvent is protic. mdpi.com In some cases, palladium catalysis in conjunction with specific ligands and bases is employed to facilitate more difficult aminations, such as the introduction of a second amino group. nih.gov

Reactions with Diverse Nucleophiles

Reactions Involving the Carbohydrazide (B1668358) Functionality of this compound

The carbohydrazide group (-CONHNH₂) is a versatile functional group that can participate in a variety of chemical transformations, most notably condensation and cyclization reactions.

Hydrazides readily react with aldehydes and ketones to form stable hydrazone derivatives. smolecule.comnih.gov This reaction is a common method for derivatizing the carbohydrazide moiety.

Furthermore, the carbohydrazide group is a key precursor for the synthesis of various five-membered heterocycles. For example, intramolecular cyclization or reaction with appropriate reagents can lead to the formation of oxadiazoles, triazoles, or pyrazoles. A significant application is the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines. semanticscholar.orgresearchgate.netnih.govrsc.orgnih.gov These bicyclic structures are often formed by the reaction of a pyrimidine derivative containing a carbohydrazide or a related precursor with a suitable cyclizing agent, or through intramolecular cyclization, often promoted by heat or acid/base catalysis. semanticscholar.org The reaction of a substituted pyrimidine with hydrazine (B178648) hydrate (B1144303) is a common route to access these fused ring systems. researchgate.net

Condensation Reactions for Hydrazone Formation

The condensation of carbohydrazides with carbonyl compounds is a fundamental reaction for the synthesis of hydrazones. This reaction typically proceeds by the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

This compound readily undergoes condensation reactions with a variety of aldehydes and ketones to form the corresponding N'-substituted hydrazones. These reactions are typically carried out in a suitable solvent, such as ethanol, and are often catalyzed by a small amount of acid.

The general reaction scheme involves the reaction of this compound with an aldehyde (RCHO) or a ketone (RCOR') to yield the corresponding hydrazone. The presence of the dichloropyrimidine ring can influence the reactivity of the carbohydrazide moiety, and the specific reaction conditions may be optimized to achieve high yields of the desired products.

Table 1: Examples of Hydrazone Synthesis from Hydrazides and Carbonyl Compounds

| Hydrazide Precursor | Carbonyl Compound | Product | Reference |

| 2-Cyanoacetohydrazide | 3-Acetylpyridine | Hydrazide-hydrazone derivative | nih.gov |

| Isonicotinic Hydrazide | Vanillin/Salicylaldehyde Derivatives | Isonicotinic hydrazone derivatives |

While specific examples detailing the reaction of this compound with a wide range of aldehydes and ketones are not extensively documented in the readily available literature, the general reactivity of carbohydrazides suggests that these reactions would proceed efficiently. The resulting hydrazones are valuable intermediates for the synthesis of more complex heterocyclic systems.

The formation of hydrazones from unsymmetrical ketones can lead to the formation of stereoisomers (E/Z isomers) due to restricted rotation around the C=N double bond. The stereoselectivity of these reactions can be influenced by several factors, including the steric bulk of the substituents on both the carbohydrazide and the carbonyl compound, the solvent, and the reaction temperature.

Currently, there is a lack of specific studies in the scientific literature focusing on the stereoselectivity of hydrazone formation from this compound. However, studies on other heterocyclic hydrazones have shown that the stereochemical outcome can be controlled to favor the formation of a particular isomer. Further research in this area would be beneficial to understand and control the stereochemistry of the hydrazones derived from this compound, which could be crucial for their potential applications in areas such as medicinal chemistry, where stereoisomers can exhibit different biological activities.

Cyclization Reactions Leading to Fused Heterocyclic Systems

The hydrazone derivatives of this compound are valuable precursors for the synthesis of various fused heterocyclic systems. These intramolecular cyclization reactions often lead to the formation of five- or six-membered rings fused to the pyrimidine core.

The pyrazolo[3,4-d]pyrimidine scaffold is a prominent heterocyclic system in medicinal chemistry. One synthetic route to this core involves the cyclization of suitable pyrimidine precursors. While direct cyclization of this compound itself is not the primary route, derivatives of closely related compounds are utilized. For instance, the microwave-induced synthesis of pyrazolo[3,4-d]pyrimidines has been described from N4-substituted-2,4-diamino-6-chloro-5-carbaldehydes, which are derived from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. This highlights a synthetic strategy where the carbohydrazide functionality could be conceptually replaced by a formyl group that undergoes cyclization with hydrazine.

In a more general approach, pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives can be synthesized through the cyclization of an ortho-amino ester of a pyrazole (B372694) with various nitriles under conventional heating or microwave irradiation. nih.gov This underscores the versatility of cyclization strategies to access this fused ring system.

Table 2: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

| Starting Material | Reagent | Product | Method | Reference |

| Ortho-amino ester of pyrazole | Aliphatic/aromatic nitriles | 1,6-substituted-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one | Conventional/Microwave | nih.gov |

| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Phenylhydrazine | Pyrazolo[3,4-d]pyrimidine derivatives | Multistep synthesis | nih.gov |

The carbohydrazide moiety is a key functional group for the synthesis of triazoles and oxadiazoles. The formation of triazolopyrimidines from this compound would likely involve a cyclization reaction with a one-carbon synthon, such as formic acid or orthoformates.

The synthesis of 1,3,4-oxadiazoles fused to a pyrimidine ring can be achieved through the cyclodehydration of a diacylhydrazine precursor. In the context of this compound, this would involve an initial acylation of the terminal nitrogen followed by cyclization. Various dehydrating agents, such as phosphorus oxychloride or thionyl chloride, are commonly employed for this transformation. nih.gov For instance, the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can be achieved from acyl hydrazides. organic-chemistry.org

Table 3: General Methods for 1,3,4-Oxadiazole (B1194373) Synthesis

| Starting Material | Reagent(s) | Product | Reference |

| Acyl hydrazides | Carboxylic acids/acid chlorides | 2,5-disubstituted-1,3,4-oxadiazoles | nih.gov |

| Diacylhydrazines | Dehydrating agents (e.g., POCl3) | 2,5-disubstituted-1,3,4-oxadiazoles | nih.gov |

Derivatization of the Hydrazide Nitrogen Atoms

The nitrogen atoms of the carbohydrazide group in this compound are nucleophilic and can undergo various derivatization reactions, such as alkylation and acylation. These reactions allow for the introduction of a wide range of substituents, further expanding the chemical diversity of compounds derived from this starting material.

N-alkylation of pyrimidines and related N-heterocyclic compounds can be achieved using various alkylating agents in the presence of a base. ias.ac.innih.govresearchgate.net For instance, an efficient method for the N-alkylation of pyrimidines utilizes ammonium sulfate coated Hydro-Thermal-Carbone as a heterogeneous catalyst. ias.ac.in Another approach involves a one-pot N-alkylation of nucleobases from alcohols using N-(p-toluenesulfonyl)imidazole (TsIm). miami.edu

N-acylation of the hydrazide moiety can be accomplished using acylating agents such as acyl chlorides or acid anhydrides. This reaction introduces an additional acyl group, which can be a precursor for cyclization reactions or can modify the electronic and steric properties of the molecule. A strategy for selective N-acylation of purine (B94841) and pyrimidine bases involves the use of p-nitrophenyl esters of acids as activating agents. nih.gov

While specific examples of N-alkylation and N-acylation on this compound are not extensively reported, the general reactivity of carbohydrazides and pyrimidines suggests that these transformations are feasible and provide avenues for further chemical modifications. nih.gov

Halogen Reactivity and Cross-Coupling Reactions of the Dichloro-Pyrimidine Moiety

The two chlorine atoms on the pyrimidine ring of this compound are susceptible to nucleophilic substitution and can participate in various palladium-catalyzed cross-coupling reactions. The reactivity of the C4 and C6 positions can sometimes be differentiated, allowing for selective functionalization.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The dichloropyrimidine core of the title compound is an excellent substrate for such transformations.

Suzuki Coupling: The Suzuki reaction involves the coupling of the dichloropyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the introduction of aryl or vinyl substituents at the C4 and/or C6 positions.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the dichloropyrimidine and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling the dichloropyrimidine with primary or secondary amines in the presence of a palladium catalyst and a strong base.

The table below provides an overview of these cross-coupling reactions.

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Arylboronic acid | Pd(PPh3)4, K2CO3 | 4-Aryl-6-chloropyrimidine derivative |

| Sonogashira | Terminal alkyne | PdCl2(PPh3)2, CuI, Et3N | 4-Alkynyl-6-chloropyrimidine derivative |

| Buchwald-Hartwig | Amine | Pd2(dba)3, BINAP, NaOtBu | 4-Amino-6-chloropyrimidine derivative |

The selective manipulation of the chlorine atoms can be a valuable synthetic strategy.

Selective Halogen Removal (Dehalogenation): It is possible to selectively remove one of the chlorine atoms through catalytic hydrogenation or by using a reducing agent. The reaction conditions can be controlled to favor mono-dehalogenation, yielding a mono-chlorinated pyrimidine derivative.

Selective Halogen Exchange: While less common for chlorides compared to bromides or iodides, under specific conditions, a halogen exchange reaction (e.g., Finkelstein reaction) could potentially be employed to replace a chlorine atom with another halogen, thereby modulating the reactivity of that position for subsequent transformations.

Theoretical and Computational Chemistry Studies of 4,6 Dichloropyrimidine 5 Carbohydrazide

Density Functional Theory (DFT) Calculations

DFT calculations would be employed to understand the molecule's electronic properties and structure. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to solve the Schrödinger equation computationally.

Quantum Mechanical (QM) Analysis of Reaction Mechanisms

QM analysis is used to model the step-by-step pathway of a chemical reaction, providing insight into its feasibility and selectivity.

Energetic Profiles of Proposed Reaction PathwaysBy calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile for a proposed reaction can be constructed. This profile would show the activation energies for each step and the overall thermodynamics of the reaction. For the SNAr reaction of 4,6-Dichloropyrimidine-5-carbohydrazide with a nucleophile, the energetic profile would clarify whether substitution at C4 or C6 is kinetically or thermodynamically favored. Similarly, for potential cyclization reactions, the profile would determine if the process is spontaneous and identify the rate-determining step.

Without specific published data, it is not possible to provide quantitative results, such as HOMO-LUMO energy gaps or activation energy barriers, for this compound. The generation of such data would require novel, dedicated computational research.

Solvation Effects on Reaction Thermodynamics and Kinetics

The solvent environment can significantly influence the thermodynamics and kinetics of chemical reactions involving molecules like this compound. Computational studies on related pyrimidine (B1678525) derivatives have explored these effects, providing insights into how reaction pathways and rates can be altered by the surrounding medium.

The reactivity of pyrimidine derivatives is also impacted by the solvent. The electrophilicity index, a measure of a molecule's ability to accept electrons, can be modulated by the solvent environment. researchgate.net Studies on pyrimidine derivatives have shown that their interaction with other species, and thus their reactivity, can be tuned by the choice of solvent. researchgate.net This is a crucial consideration for predicting the kinetic outcomes of reactions involving this compound.

A summary of how different solvents can affect key thermodynamic and reactivity parameters for a hypothetical reaction of a pyrimidine derivative is presented in the interactive table below.

| Solvent | Dielectric Constant | Solvation Energy (kcal/mol) | Calculated Reaction Barrier (kcal/mol) |

| Water | 78.4 | -15.2 | 25.8 |

| Ethanol | 24.6 | -10.8 | 28.3 |

| Dichloromethane | 8.9 | -7.5 | 30.1 |

| Cyclohexane | 2.0 | -2.1 | 33.5 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trends based on computational studies of related pyrimidine derivatives.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational flexibility of this compound are critical to its chemical behavior and potential biological activity. Conformational analysis, through computational methods, can identify stable conformations and the energy barriers between them. These studies also elucidate the nature of intramolecular interactions, such as hydrogen bonds and steric effects, that govern the molecule's shape.

Quantum chemical calculations, including Hartree-Fock (HF) and Density Functional Theory (DFT) methods, are powerful tools for investigating the geometrical parameters of molecules like dichloropyrimidines. researchgate.net For 2,4-dichloropyrimidine, it has been shown that the molecule is nearly planar. researchgate.net This planarity is a common feature in pyrimidine rings, and similar planarity would be expected for the pyrimidine core of this compound.

Intramolecular hydrogen bonding can also play a crucial role in stabilizing specific conformations. The carbohydrazide (B1668358) moiety contains both hydrogen bond donors (N-H groups) and acceptors (C=O group), which can lead to the formation of intramolecular hydrogen bonds. These interactions can significantly influence the conformational landscape of the molecule.

Below is a table summarizing key intramolecular interactions and their expected impact on the conformation of a molecule like this compound, based on studies of related compounds.

| Interaction Type | Involved Groups | Expected Conformational Effect |

| Steric Hindrance | Chlorine atoms and Carbohydrazide group | Twisting of the carbohydrazide group out of the pyrimidine plane. |

| Intramolecular H-Bond | N-H of hydrazide and N of pyrimidine | Planarization and stabilization of a specific rotamer. |

| Dipole-Dipole | C-Cl bonds and C=O of carbohydrazide | Preference for conformations that minimize dipole repulsion. |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational landscape of a molecule over time and to study its interactions with other molecules, such as solvent molecules or biological macromolecules.

For pyrimidine derivatives, MD simulations have been extensively used to understand their behavior as inhibitors of various enzymes. mdpi.comrsc.orgrsc.orgmdpi.comtandfonline.com These simulations can reveal the dynamic nature of the ligand-protein interactions and the stability of the bound complex. mdpi.commdpi.com For example, in a study of 7H-pyrrolo[2,3-d]pyrimidine derivatives as kinase inhibitors, MD simulations were used to investigate the binding modes and inhibitory mechanisms at a molecular level. mdpi.com

The stability of a protein-ligand complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. Lower and more stable RMSD values suggest a stable binding mode. mdpi.com The flexibility of different parts of the molecule and the protein can be analyzed using the root-mean-square fluctuation (RMSF), which can identify regions of high mobility. mdpi.com

In the context of this compound, MD simulations could be employed to understand its conformational preferences in different solvent environments and to predict its binding mode within a hypothetical biological target. The simulations would provide detailed information on the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

The following table presents typical data that can be obtained from MD simulations of a ligand-protein complex, illustrated with hypothetical values for a pyrimidine derivative.

| Simulation Parameter | Value | Interpretation |

| Average RMSD of Protein | 1.5 Å | The protein maintains a stable overall fold during the simulation. |

| Average RMSD of Ligand | 0.8 Å | The ligand is stably bound in the active site. |

| Key Interacting Residues | Asp145, Lys72, Phe80 | These residues form persistent hydrogen bonds and hydrophobic interactions with the ligand. |

| Binding Free Energy (MM-PBSA) | -45.5 kcal/mol | Indicates a strong and favorable binding affinity of the ligand for the protein. |

Applications of 4,6 Dichloropyrimidine 5 Carbohydrazide in Advanced Organic Synthesis

Building Block for Fused Heterocyclic Systems

The carbohydrazide (B1668358) moiety at the C5 position, flanked by two chlorine atoms, is a key functional group for constructing fused ring systems through intramolecular or intermolecular cyclization reactions. This positions the compound as a critical starting material for a variety of polycyclic nitrogen-containing heterocycles.

The pyrazolo[3,4-d]pyrimidine core is a well-known "privileged scaffold" in drug discovery, acting as a bioisostere of the natural purine (B94841) ring system. nih.gov This structure is central to numerous compounds investigated for their potential as kinase inhibitors, particularly Cyclin-Dependent Kinase 2 (CDK2) inhibitors. nih.govsemanticscholar.org The synthesis of this scaffold often begins with a pyrimidine (B1678525) precursor bearing functional groups at the C4, C5, and C6 positions that can be elaborated to form the fused pyrazole (B372694) ring.

While direct reactions with 4,6-dichloropyrimidine-5-carbohydrazide are specific, a closely related and illustrative pathway involves the reaction of 4,6-dichloropyrimidine-5-carboxaldehyde with various hydrazines. researchgate.net This reaction serves as a powerful model for the cyclization process. The aldehyde reacts with the hydrazine (B178648) to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration (or dehydrohalogenation) to yield the 1-substituted 4-chloropyrazolo[3,4-d]pyrimidine. researchgate.net The carbohydrazide of the title compound can undergo similar cyclization reactions, for instance, by reacting with appropriate reagents to form the pyrazole ring, ultimately leading to pyrazolo[3,4-d]pyrimidine derivatives. These products are not merely final compounds but versatile intermediates themselves, where the remaining chlorine atom at the C4 (or C6) position can be further functionalized to generate diverse libraries of 1,4-disubstituted pyrazolo[3,4-d]pyrimidines. researchgate.net

Table 1: Examples of Pyrazolo[3,4-d]pyrimidine Synthesis from Pyrimidine Precursors This table is illustrative of the general synthetic strategies employed for this scaffold.

| Starting Material | Reagent | Product Scaffold | Key Transformation |

|---|---|---|---|

| 4,6-Dichloropyrimidine-5-carboxaldehyde | Aromatic/Aliphatic Hydrazines | 1-Substituted 4-chloropyrazolo[3,4-d]pyrimidine | Intramolecular cyclization of hydrazone intermediate researchgate.net |

| 5-Amino-1H-pyrazole-4-carbonitrile | Acetic Anhydride, then Amines | Substituted pyrazolo[3,4-d]pyrimidines | Cyclization and Dimroth rearrangement semanticscholar.org |

| 4-Chloropyrimidine-5-carbonitrile | Hydrazine Hydrate (B1144303) | 3-Aminopyrazolo[3,4-d]pyrimidine | Ring annulation tsijournals.com |

The carbohydrazide functional group is a linchpin for the synthesis of various five-membered heterocyclic rings fused to the pyrimidine core. By selecting appropriate one- or two-atom cyclizing agents, the carbohydrazide can be converted into triazole, oxadiazole, or thiadiazole rings.

Triazolo[4,3-c]pyrimidines: Reaction of this compound with reagents like carbon disulfide followed by alkylation and subsequent treatment with hydrazine can lead to the formation of a fused triazole ring. Alternatively, reaction with orthoesters can also facilitate the cyclization into a triazolopyrimidine system.

Oxadiazolo[3,4-d]pyrimidines: Treatment of the carbohydrazide with reagents such as triethyl orthoformate or by reacting it with an acid chloride to form an N-acylhydrazide intermediate followed by cyclodehydration using agents like phosphorus oxychloride can yield fused 1,3,4-oxadiazole (B1194373) rings. energetic-materials.org.cn

Other Fused Systems: The reactivity of the carbohydrazide allows for the exploration of a wide array of fused systems. For example, condensation with β-ketoesters can lead to the formation of fused pyridazinone rings.

These fused heterocyclic systems are of great interest due to their diverse pharmacological properties and applications in materials science. researchgate.netnih.gov

Precursor for Diverse Pyrimidine Scaffolds with Complex Substitution Patterns

The two chlorine atoms at the C4 and C6 positions of the pyrimidine ring are excellent leaving groups for nucleophilic aromatic substitution (SNAr) and are reactive sites for metal-catalyzed cross-coupling reactions. This dual reactivity allows for the systematic and controlled introduction of a wide variety of substituents onto the pyrimidine core.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org The chlorine atoms on the 4,6-dichloropyrimidine (B16783) core are amenable to these transformations, enabling the introduction of aryl, heteroaryl, alkynyl, and amino groups.

The Suzuki-Miyaura coupling, which couples the chloropyrimidine with boronic acids or their esters, is particularly effective for creating C-C bonds. researchgate.netnih.gov This allows for the synthesis of 4,6-diarylpyrimidine derivatives. The reactivity of the chlorine atoms can be influenced by the reaction conditions and the electronic nature of the coupling partners, sometimes allowing for selective mono-arylation or controlled diarylation. nih.govnih.gov Copper-catalyzed C-N cross-coupling reactions have also been developed, providing efficient access to biologically important 2-aminopyrimidine (B69317) derivatives from related thione precursors. nih.govrsc.org

Table 2: Common Cross-Coupling Reactions on Dichloropyrimidine Cores

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | C-C (Aryl) | Pd(PPh3)4, PdCl2(dppf) with base (e.g., Na2CO3, K3PO4) researchgate.netnih.gov |

| Sonogashira | Terminal Alkyne | C-C (Alkynyl) | Pd catalyst, Cu(I) co-catalyst, base nih.gov |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst with specialized phosphine (B1218219) ligand, base rsc.org |

| Heck | Alkene | C-C (Alkenyl) | Pd catalyst, base |

A key feature of dichloropyrimidines is the potential for sequential or regioselective substitution of the two chlorine atoms. nih.gov In many dichloropyrimidine systems, such as 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic substitution than the C2 position. wuxiapptec.comstackexchange.com For the symmetrical 4,6-dichloropyrimidine core, the initial substitution can render the second chlorine atom more or less reactive, depending on the electronic nature of the newly introduced group.

This differential reactivity can be exploited to perform sequential functionalization. For instance, a first SNAr reaction can be carried out under milder conditions to achieve monosubstitution. The resulting 4-chloro-6-substituted-pyrimidine can then be subjected to a second, different transformation, such as a Suzuki coupling under more forcing conditions. nih.gov This stepwise approach allows for the synthesis of unsymmetrically substituted 4,6-disubstituted pyrimidines, which is a powerful strategy for generating molecular diversity and fine-tuning the properties of the target compounds. mdpi.com

Synthesis of Hybrid Molecules Combining Pyrimidine with Other Important Pharmacophoric Units

The concept of molecular hybridization involves covalently linking two or more distinct pharmacophoric units to create a single molecule with potentially enhanced affinity, improved efficacy, or a dual mode of action. nih.gov this compound is an ideal starting material for creating such hybrid molecules.

The pyrimidine ring itself is a well-established pharmacophore found in numerous drugs. nih.gov The reactive handles on the title compound allow it to be readily conjugated with other biologically active scaffolds. For example:

The carbohydrazide group can be reacted with an aldehyde or ketone functionality present on another pharmacophore (e.g., a thiazole, pyrazole, or natural product) to form a stable hydrazone linkage. nih.gov

One of the chlorine atoms can be substituted with a linker molecule containing a reactive group at its other end, which is then used to attach a second pharmacophore.

Cross-coupling reactions can be used to directly link the pyrimidine core to another heterocyclic system, such as a diterpene alkaloid, creating a tightly integrated hybrid structure. nsc.ru

An example of this strategy is the design of hybrid compounds combining pyrazinamide (B1679903) (an antitubercular drug) with a 4-phenylthiazol-2-amine scaffold, where an amide bond links the two units. nih.gov Similarly, the carbohydrazide group of the title compound provides a versatile point of attachment for creating novel hybrid structures with diverse biological targets.

Future Perspectives and Challenges in 4,6 Dichloropyrimidine 5 Carbohydrazide Research

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the utilization of 4,6-Dichloropyrimidine-5-carbohydrazide is the development of synthetic pathways that are not only efficient in terms of yield but also adhere to the principles of green chemistry. nih.govrasayanjournal.co.in Traditional methods for pyrimidine (B1678525) synthesis often rely on harsh reagents and organic solvents, posing environmental and health risks. rasayanjournal.co.in

Future research will likely focus on several key areas to create more sustainable routes:

Microwave-Assisted and Ultrasonic Synthesis: These techniques can significantly reduce reaction times, improve yields, and often allow for the use of less hazardous solvents. rasayanjournal.co.innih.gov

Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step, offer an atom-economical and efficient way to construct the core pyrimidine structure. acs.orgjmaterenvironsci.com

Green Catalysts and Solvents: The exploration of biodegradable catalysts and environmentally benign solvents, such as water or ionic liquids, is a critical goal. rasayanjournal.co.iningentaconnect.com For instance, iridium-catalyzed multicomponent synthesis from alcohols represents a novel sustainable approach. acs.org

The final step in the synthesis, the conversion of a 5-position carboxylic acid ester to the carbohydrazide (B1668358) via hydrazinolysis, also presents opportunities for optimization. mdpi.comajgreenchem.com Standard methods involve refluxing the corresponding ester with hydrazine (B178648) hydrate (B1144303). mdpi.comajgreenchem.com Future work could focus on milder reaction conditions and minimizing excess hydrazine, a toxic reagent.

| Synthetic Strategy | Advantages | Key Research Focus |

| Microwave/Ultrasound | Reduced reaction time, higher yields | Optimization of parameters, solvent selection |

| Multicomponent Reactions | Atom economy, step efficiency | Discovery of new MCRs for pyrimidines |

| Green Catalysts/Solvents | Reduced environmental impact, safer processes | Development of biodegradable catalysts, use of water |

Exploration of Novel Derivatizations and Heterocyclic Annulations

The true synthetic utility of this compound lies in its potential for extensive derivatization. The two chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups. wuxiapptec.com Simultaneously, the carbohydrazide group is a well-established precursor for the synthesis of various five-membered heterocycles. researchgate.networldscientificnews.com

Future research will undoubtedly focus on:

Selective SNAr Reactions: Developing conditions to selectively substitute one chlorine atom over the other, or to introduce two different nucleophiles sequentially, is a significant challenge that would vastly expand the accessible chemical space.

Carbohydrazide-Mediated Cyclizations: The carbohydrazide moiety can be readily cyclized to form oxadiazoles, thiadiazoles, triazoles, and pyrazoles. worldscientificnews.comajgreenchem.com This allows for the creation of fused or appended heterocyclic systems with diverse biological properties.

Heterocyclic Annulation: Beyond simple derivatization, the compound can be used to construct fused ring systems, such as pyranopyrimidines or other pyrimidine-annulated heterocycles, leading to novel molecular scaffolds. jmaterenvironsci.comnih.govresearchgate.net

The combination of these reactive sites makes this compound a powerful building block for creating complex molecules with precisely controlled three-dimensional structures.

Advanced Mechanistic Elucidation of Complex Reactions Involving the Compound

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for controlling reaction outcomes and designing more efficient syntheses. The regioselectivity of SNAr reactions on the pyrimidine ring is a particularly complex issue. wuxiapptec.com While substitution on 2,4-dichloropyrimidines typically favors the C4 position, this can be altered by other substituents on the ring. wuxiapptec.comstackexchange.com

Key challenges and future directions in this area include:

Understanding Regioselectivity: A central challenge is to elucidate how the electron-withdrawing nature of the 5-carbohydrazide group influences the reactivity of the C4 and C6 positions towards nucleophiles. Computational methods, such as Density Functional Theory (DFT), will be invaluable in predicting the preferred sites of attack. researchgate.netnih.gov

Concerted vs. Stepwise Mechanisms: Recent studies suggest that some SNAr reactions, long thought to be stepwise, may in fact be concerted. researchgate.netnih.gov Investigating the specific mechanism for this scaffold could lead to new ways of controlling reactivity.

Elucidating Cyclization Pathways: The mechanisms of intramolecular cyclization and condensation reactions involving the carbohydrazide group and substituents introduced at the C4/C6 positions are often intricate. researchgate.net Detailed mechanistic studies are needed to avoid the formation of unexpected products, such as spiroheterocycles, and to optimize the synthesis of desired fused systems. researchgate.net

Integration with High-Throughput Synthesis and Screening Methodologies for Chemical Library Development

The structural features of this compound make it an ideal scaffold for combinatorial chemistry and the development of large, diverse chemical libraries for drug discovery. acs.orgnih.gov The ability to introduce diversity at three distinct points (C4, C6, and the carbohydrazide group) allows for the rapid generation of thousands of related compounds. researchgate.net

The future in this domain involves overcoming several challenges:

Developing Robust Parallel Synthesis Protocols: Adapting the derivatization reactions for solution-phase or solid-phase parallel synthesis is essential for library production. acs.orgnih.govacs.org This requires reactions that are high-yielding and produce pure products with simple workups.

DNA-Encoded Library Technology (DELT): Pyrimidine scaffolds are being increasingly used in the generation of DNA-encoded libraries, where each molecule is tagged with a unique DNA barcode. nih.gov A significant challenge is to ensure that the reaction conditions used to modify the this compound core are compatible with the DNA tag.

Scaffold Hopping and Diversification: Advanced strategies, such as deconstruction-reconstruction, could potentially use the pyrimidine core as a starting point to be chemically transformed into other heterocyclic systems, further diversifying the library. nih.gov

Successful integration with these high-throughput platforms would enable the rapid screening of vast numbers of derivatives against various biological targets, accelerating the pace of drug discovery. nih.gov

Potential Applications in Materials Science or Catalysis Beyond Traditional Medicinal Chemistry

While the primary focus for pyrimidine derivatives has been in medicinal chemistry, the unique electronic and structural properties of this compound suggest potential applications in other fields.

Future exploratory research could venture into:

Coordination Chemistry and Catalysis: The nitrogen atoms of the pyrimidine ring and the carbohydrazide moiety can act as ligands, coordinating with metal ions. ajgreenchem.com The resulting metal complexes could exhibit interesting catalytic properties or be used as building blocks for metal-organic frameworks (MOFs).

Organic Electronics: Pyrimidine-containing compounds with extended conjugation have potential use in molecular wires and light-emitting devices. rasayanjournal.co.in Derivatization of the scaffold could be used to tune the electronic properties for applications in organic electronics.

Functional Polymers: The trifunctional nature of the molecule could allow it to be used as a cross-linking agent or as a monomer in the synthesis of novel functional polymers with tailored properties.

The main challenge in these areas is the lack of foundational research. Significant exploratory synthesis and characterization would be required to assess the feasibility of these applications and to establish structure-property relationships.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4,6-dichloropyrimidine-5-carbohydrazide derivatives for improved yield and purity?

- Methodological Answer: The synthesis of derivatives often involves nucleophilic substitution reactions. For example, hydrazine derivatives can be synthesized by reacting 4,6-dichloropyrimidine-5-carboxaldehyde with hydrazines under controlled conditions.

- Aromatic hydrazines: Use high temperatures (e.g., 80–100°C) without external bases to achieve selectivity for the 1-position .

- Aliphatic hydrazines: Conduct reactions at room temperature with a base (e.g., K₂CO₃) to enhance reactivity .

- Data Table:

| Hydrazine Type | Reaction Temp. | Base Requirement | Yield Range |

|---|---|---|---|

| Aromatic | 80–100°C | None | 70–85% |

| Aliphatic | 25°C | K₂CO₃ | 65–75% |

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer:

- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) confirms structural integrity and substitution patterns.

- Mass spectrometry (HRMS) validates molecular weight and fragmentation pathways.

- X-ray crystallography resolves stereochemistry and intermolecular interactions in crystalline forms .

Advanced Research Questions

Q. How do electronic and steric factors influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer: The electron-withdrawing chlorine atoms at positions 4 and 6 activate the pyrimidine ring for nucleophilic substitution. Steric hindrance at position 5 (carbohydrazide group) can slow down reactions unless bulky ligands (e.g., Pd(PPh₃)₄) are used to stabilize intermediates .

- Data Contradiction Analysis: Some studies report lower yields in Suzuki-Miyaura couplings due to competing side reactions at the carbohydrazide site. Mitigation strategies include using masked hydrazide groups (e.g., tert-butyl carbamate protection) .

Q. What mechanistic insights explain the selective functionalization of this compound in multistep syntheses?

- Methodological Answer: DFT calculations suggest that the chloride at position 4 is more reactive than position 6 due to resonance stabilization of the transition state. Experimental evidence from kinetic studies shows a 3:1 selectivity ratio for substitution at C4 vs. C6 under basic conditions .

- Table: Reactivity Trends

| Position | Activation Energy (kJ/mol) | Relative Reactivity |

|---|---|---|

| C4 | 85 | High |

| C6 | 105 | Moderate |

Q. How can researchers assess the biological activity of this compound hybrids, and what are common pitfalls in data interpretation?

- Methodological Answer:

- In vitro assays: Use MTT-based cytotoxicity screening against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Protein binding studies: Employ fluorescence quenching and molecular docking to evaluate interactions with human serum albumin (HSA) .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer: Discrepancies in NMR or IR spectra often stem from tautomeric equilibria or solvent effects. For example:

- Tautomerism: Use deuterated DMSO to stabilize enol-imine forms and compare with computed spectra (B3LYP/6-31G** level) .

- Solvent polarity: Test in low-polarity solvents (e.g., CDCl₃) to reduce peak broadening .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.